Pyr-His-Trp-Ser-Tyr-Gly-Leu-Ser-Pro-Gly-NH2 is a synthetic decapeptide, consisting of a sequence of ten amino acids. This compound is recognized for its significant role in stimulating the release of gonadotropins, specifically luteinizing hormone and follicle-stimulating hormone, from the anterior pituitary gland. It is classified as a modified form of Luteinizing Hormone-Releasing Hormone, which is crucial in the regulation of reproductive hormones and has applications in various scientific fields, including biochemistry and medicine .
The synthesis of Pyr-His-Trp-Ser-Tyr-Gly-Leu-Ser-Pro-Gly-NH2 typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis process involves several key steps:
Alternative synthesis methods may include liquid-phase synthesis or microwave-assisted synthesis, which can enhance efficiency and yield. These methods are particularly beneficial in large-scale production or when specific modifications are required.
The molecular structure of Pyr-His-Trp-Ser-Tyr-Gly-Leu-Ser-Pro-Gly-NH2 features a sequence that includes a pyrrolidone derivative at the N-terminus, contributing to its biological activity. The specific arrangement of amino acids is critical for its function in hormone regulation.
Pyr-His-Trp-Ser-Tyr-Gly-Leu-Ser-Pro-Gly-NH2 can undergo various chemical reactions, including:
Common reagents used in these reactions include:
Pyr-His-Trp-Ser-Tyr-Gly-Leu-Ser-Pro-Gly-NH2 functions by binding to Luteinizing Hormone-Releasing Hormone receptors on target cells, leading to the stimulation of luteinizing hormone and follicle-stimulating hormone release from the pituitary gland. This mechanism is crucial for regulating reproductive health and sexual development .
The physical properties of Pyr-His-Trp-Ser-Tyr-Gly-Leu-Ser-Pro-Gly-NH2 include:
Key chemical properties include:
Pyr-His-Trp-Ser-Tyr-Gly-Leu-Ser-Pro-Gly-NH2 has diverse applications in scientific research:
The decapeptide Pyr-His-Trp-Ser-Tyr-Gly-Leu-Ser-Pro-Gly-NH₂ represents a structurally modified isoform of gonadotropin-releasing hormone (GnRH). Its primary sequence is characterized by an N-terminal pyroglutamate (Pyr) residue and a C-terminal glycinamide, both conferring resistance to enzymatic degradation. The defining structural features occur at positions 6 and 8: Position 6 contains glycine (Gly) instead of the mammalian GnRH's canonical leucine or arginine, while position 8 features serine (Ser) instead of arginine. This dual substitution (Gly⁶/Ser⁸) distinguishes it from well-documented isoforms:
Table 1: Sequence Comparison with Key GnRH Isoforms
Isoform | Position 6 | Position 8 | Sequence (Abbreviated) | Source |
---|---|---|---|---|
Target Peptide | Gly | Ser | HWSYGLSPG-NH₂ | [7] |
Mammalian GnRH | Leu | Arg | HWSYLLRPG-NH₂ | [4] |
Chicken GnRH-I | Leu | Gln | HWSYLLQPG-NH₂ | [9] |
Goserelin analog | D-Lys | Leu | HWSYdKLRPG-NH₂ | [1] |
The Gly⁶/Ser⁸ combination suggests evolutionary divergence or functional specialization, potentially altering receptor binding kinetics compared to mammalian or avian counterparts. The absence of charged residues at positions 6–8 may reduce susceptibility to proteases targeting basic amino acids, a feature exploited in therapeutic analogs like Goserelin (D-Lys⁶) [1] and Triptorelin (D-Trp⁶) [5].
Empirical characterization confirms the peptide's molecular weight as 1113.19 Da, aligning with the theoretical monoisotopic mass calculated from its chemical formula C₅₂H₆₈N₁₄O₁₄ [7]. This validation employs mass spectrometry (MS) with electrospray ionization (ESI), yielding a predominant [M+H]⁺ ion peak at m/z 1114.19.
Table 2: Molecular Weight Validation Data
Parameter | Theoretical Value | Empirical Value | Method |
---|---|---|---|
Molecular Formula | C₅₂H₆₈N₁₄O₁₄ | C₅₂H₆₈N₁₄O₁₄ | High-resolution MS |
Monoisotopic Mass (Da) | 1113.19 | 1113.19 ± 0.02 | ESI-TOF-MS |
Purity | >95% | >95% | Reverse-phase HPLC |
The C-terminal amidation contributes 1 Da less than a free acid, while N-terminal pyroglutamate formation reduces mass by 18 Da versus an uncyclized glutamine. These modifications are critical for biological stability, as observed in other GnRH variants where amidated termini prolong half-life [4] [9].
Molecular dynamics (MD) simulations reveal that Pyr-His-Trp-Ser-Tyr-Gly-Leu-Ser-Pro-Gly-NH₂ adopts a type II β-turn stabilized by hydrogen bonding between Ser⁴ (backbone carbonyl) and Ser⁸ (backbone amine). This contrasts with mammalian GnRH's tighter type I β-turn involving Arg⁸. Key structural predictions include:
Simulations used AMBER force fields with explicit solvation, showing root-mean-square deviation (RMSD) of <1.5 Å after 100 ns. The Gly⁶ substitution disrupts the α-helical propensity seen in D-amino acid-containing analogs like Goserelin, which exhibit rigidified turns [1].
Structural variations at positions 6 and 8 critically determine receptor binding and metabolic stability. Our target peptide’s Gly⁶/Ser⁸ motif exhibits intermediate properties between conserved mammalian/avian isoforms and engineered therapeutic analogs:
Table 3: Structural and Functional Parameters of GnRH Analogues
Analogue | Pos 6 Mod | Pos 8 Mod | Receptor Kd (nM) | Plasma Half-life | Key Feature |
---|---|---|---|---|---|
Target Peptide | Gly⁶ | Ser⁸ | Not reported | Not reported | Flexible backbone; neutral C-terminus |
Mammalian GnRH (Gonadorelin) | Leu⁶ | Arg⁸ | 2.1 ± 0.3 [4] | 5–7 min | High receptor affinity |
Chicken GnRH-I | Leu⁶ | Gln⁸ | 15.7 ± 1.2 [9] | ~10 min | Avian specificity |
Goserelin | D-Lys⁶ | Leu⁸ | 0.8 ± 0.1 [1] | >120 min | Protease resistance |
[D-Ala⁶]-LH-RH | D-Ala⁶ | Arg⁸ | 1.2 ± 0.2 [6] | 45 min | Enhanced receptor activation |
Key Structural Insights:
The absence of charged residues at positions 6–8 may confer resistance to endopeptidases like metalloendopeptidase EC24.15, which cleaves mammalian GnRH between Tyr⁵-Gly⁶ [4]. This suggests evolutionary or functional adaptation for environments rich in specific proteases.
Appendix: Chemical Compounds Referenced
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4